methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)6-4(10)2-11-12(6)3-5(8)9/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYPFQBXJRNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by halogenation to introduce the iodine atom. The difluoroethyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodine dioxide.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a de-iodinated product.
Substitution: The difluoroethyl group can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, with conditions tailored to the specific reagents used.
Major Products Formed:
Oxidation Products: Iodates, iodine dioxide, and other iodine-containing compounds.
Reduction Products: De-iodinated pyrazole derivatives.
Substitution Products: Derivatives with different functional groups replacing the difluoroethyl moiety.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can be employed in the study of enzyme inhibition and receptor binding. Its iodine atom can be useful in radiolabeling studies for tracking biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogous pyrazole derivatives:
Impact of Substituents on Properties
Electronic Effects
- The iodine atom in the target compound introduces steric bulk and polarizability, facilitating halogen-bonding interactions and Suzuki-Miyaura cross-coupling reactions .
- Fluoroalkyl groups (e.g., difluoroethyl vs. trifluoromethyl): Difluoroethyl (-CH₂CF₂H) offers moderate electron-withdrawing effects compared to the stronger -CF₃ group, influencing reactivity and solubility .
Spectral Characteristics
- IR Spectroscopy : The ester carbonyl stretch (~1700–1750 cm⁻¹) varies with substituent position. For example, the C5 ester in the target compound may exhibit a distinct shift compared to C3 or C4 esters .
- ¹H NMR : The difluoroethyl group’s -CH₂CF₂H protons split into complex multiplets due to coupling with fluorine nuclei, whereas trifluoromethyl groups show singlet peaks .
Key Research Findings and Challenges
- Discontinuation Issues : The target compound and its analogs (e.g., ) are listed as discontinued in commercial catalogs, highlighting challenges in sourcing fluorinated pyrazole intermediates .
- Spectroscopic Differentiation : Positional isomerism (e.g., ester at C3 vs. C5) complicates structural elucidation, necessitating advanced techniques like 2D NMR or X-ray crystallography .
- Thermal Stability : Iodine-containing pyrazoles may exhibit lower thermal stability compared to chloro or fluoro analogs, requiring careful handling during synthesis .
Biological Activity
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H6F2IN3O2
- Molecular Weight : 307.09 g/mol
- CAS Number : 1795186-89-8
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable carbonyl compound.
- Introduction of Iodine : Iodination reactions are employed to introduce the iodine atom into the pyrazole structure.
- Attachment of the Difluoroethyl Group : This is achieved using difluoromethylating agents.
- Carboxylation : The carboxylate group is introduced via esterification reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
Antioxidant activity has been observed in related pyrazole compounds. The ability to scavenge free radicals and inhibit lipid peroxidation suggests that this compound may also possess antioxidant properties, contributing to its therapeutic potential .
Enzyme Inhibition
The compound's structure allows it to interact with various biological targets. Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This mechanism could lead to significant implications in drug design for conditions such as cancer or metabolic disorders.
The biological activity of this compound is primarily attributed to:
- Hydrophobic Interactions : The difluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Covalent Bonding : The iodine atom can participate in covalent interactions with nucleophilic sites on enzymes or receptors.
Case Studies and Research Findings
A variety of studies have explored the biological activities of pyrazole derivatives:
Q & A
Q. What are the key synthetic routes for methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of a β-ketoester precursor with hydrazine derivatives, followed by iodination and difluoroethylation. For example, cyclocondensation steps (similar to ) use ethyl acetoacetate and substituted hydrazines under reflux in ethanol. Iodination at the 4-position often employs iodine or N-iodosuccinimide in the presence of a base, while the 2,2-difluoroethyl group is introduced via alkylation using 2,2-difluoroethyl triflate. Critical factors :
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodination at C4, difluoroethyl group at N1). The fluorine environment is analyzed via ¹⁹F NMR .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : The iodine substituent makes it light-sensitive; store in amber vials at -20°C .
- Thermal stability : Decomposes above 150°C; DSC/TGA data show stability up to 120°C .
- Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions; use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Byproduct formation : Unoptimized iodination steps generate iodinated isomers. Use HPLC-MS to track byproducts .
- Catalyst loading : Suboptimal Pd catalyst ratios in coupling reactions reduce yields. Titrate Pd(PPh₃)₄ between 2–5 mol% .
- Purification challenges : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves separation of iodinated derivatives .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Model the electronic effects of the iodine and difluoroethyl groups. The C5 carboxylate group exhibits electrophilic character, while iodine at C4 directs nucleophilic attack .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- Crystal structure analysis : Mercury software (CCDC) visualizes intermolecular interactions and packing patterns, aiding reactivity predictions .
Q. What methodological approaches optimize the synthesis of analogs with enhanced bioactivity?
- Substituent variation : Replace iodine with bromine or chlorine (via halogen exchange) to modulate electronic properties .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility in biological assays .
- Bioisosteric replacement : Substitute the difluoroethyl group with trifluoroethyl or cyclopropyl groups to enhance metabolic stability .
Q. How can researchers troubleshoot low yields in large-scale syntheses?
- Solvent scalability : Replace DMF with THF or acetonitrile for easier post-reaction processing .
- Flow chemistry : Continuous flow systems improve heat distribution and reduce side reactions in iodination steps .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies with this compound?
- Pharmacophore mapping : Identify critical groups (e.g., iodine for hydrophobic interactions, carboxylate for hydrogen bonding) .
- Metabolic profiling : Assess stability in liver microsomes to prioritize analogs with longer half-lives .
- Toxicity screening : Use zebrafish or HEK293 cell models to evaluate off-target effects early in development .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
